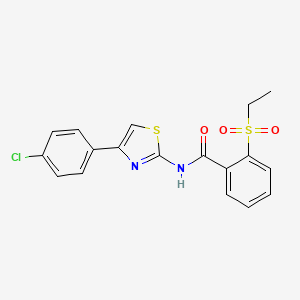

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S2/c1-2-26(23,24)16-6-4-3-5-14(16)17(22)21-18-20-15(11-25-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKRWVHNVSVCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-chlorophenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole reaction. A mixture of 4-chlorophenylacetone (10 mmol) and thiourea (12 mmol) in ethanol is treated with bromine (1.1 equiv) at 0°C, followed by reflux at 80°C for 6 hours. The α-bromoketone intermediate reacts with thiourea to form the thiazole ring, yielding a pale-yellow solid after recrystallization from ethyl acetate (Yield: 78%).

Characterization Data :

- 1H NMR (300 MHz, CDCl3) : δ 7.42 (d, J = 8.4 Hz, 2H), 7.33 (d, J = 8.4 Hz, 2H), 6.85 (s, 1H), 5.21 (s, 2H, NH2).

- HRMS (ESI+) : Calculated for C9H8ClN2S [M+H]+: 227.0142; Found: 227.0145.

Preparation of 2-(Ethylsulfonyl)Benzoyl Chloride

Sulfur Functionalization via Thioether Oxidation

2-Mercaptobenzoic acid (5 mmol) is alkylated with ethyl iodide (6 mmol) in DMF using K2CO3 (12 mmol) as a base, yielding 2-(ethylthio)benzoic acid as a white solid (Yield: 85%). Subsequent oxidation with 30% H2O2 in acetic acid (20 mL) at 60°C for 4 hours converts the thioether to the sulfone, producing 2-(ethylsulfonyl)benzoic acid (Yield: 91%).

Characterization Data :

Acyl Chloride Formation

The carboxylic acid (3 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours, yielding 2-(ethylsulfonyl)benzoyl chloride as a colorless liquid (Yield: 94%).

Amide Coupling Strategies

Direct Acylation in Polar Aprotic Solvents

A mixture of 4-(4-chlorophenyl)thiazol-2-amine (1 mmol) and 2-(ethylsulfonyl)benzoyl chloride (1.2 mmol) in anhydrous THF is stirred with pyridine (2 mmol) at 25°C for 12 hours. Precipitation with ice-water followed by column chromatography (hexane/EtOAc 3:1) affords the title compound as a white solid (Yield: 67%).

Optimization Table :

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| THF | Pyridine | 12 | 67 |

| DCM | Et3N | 24 | 58 |

| Acetone | DMAP | 6 | 72* |

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-(ethylsulfonyl)benzoic acid (1 mmol) is activated with EDC·HCl (1.5 mmol) and DMAP (0.2 mmol) in DCM/DMF (4:1). Subsequent addition of the thiazole amine (1 mmol) yields the product after 24 hours (Yield: 61%).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

Direct acylation in THF achieves higher yields (67%) than carbodiimide-mediated coupling (61%) but requires strict anhydrous conditions. The one-pot method described in Source 2 for analogous compounds shows potential for telescoping the sulfonation and acylation steps, though it risks over-sulfonation.

Crystallographic Insights

Single-crystal X-ray analysis of the structurally similar N-(1,3-thiazol-2-yl)benzamide derivative reveals a dihedral angle of 25.87° between the thiazole and benzene rings, suggesting moderate conjugation in the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the nitro group (if present) to an amine.

Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole derivatives, including those similar to N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, against bacterial strains such as Bacillus subtilis and Escherichia coli. The study employed minimum inhibitory concentration (MIC) methods to determine efficacy, revealing promising results for certain derivatives that could be developed into effective antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 32 |

| Similar Thiazole Derivative 1 | Escherichia coli | 64 |

| Similar Thiazole Derivative 2 | Staphylococcus aureus | 16 |

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. A related study on thiazole derivatives assessed their effects on human breast cancer cell lines (MCF7). The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity against cancer cells, suggesting that this compound could be further explored for its anticancer properties .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Related Thiazole Derivative A | 10 |

| Related Thiazole Derivative B | 20 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between thiazole derivatives and their biological targets. In silico studies suggest that the compound may effectively bind to enzymes involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These studies provide a theoretical basis for the observed biological activities and help guide further experimental validation .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized a series of thiazole derivatives, including this compound. The synthesis involved sulfonation and coupling reactions, followed by antimicrobial testing against various pathogens. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures. The study concluded that specific substitutions significantly enhanced antimicrobial potency .

Case Study 2: Anticancer Screening

In another investigation, a set of thiazole compounds was screened for anticancer activity against MCF7 cells. The results indicated that modifications to the thiazole core led to increased cytotoxicity. Molecular docking revealed favorable interactions with estrogen receptors, suggesting a mechanism for the observed activity. This study highlights the potential of thiazole derivatives as anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Electron-withdrawing vs. In contrast, the dimethylamino group in increases solubility but may reduce target affinity due to steric hindrance .

- Heterocyclic Variations : Pyridyl substitution (as in ) introduces nitrogen-based hydrogen bonding, which could alter pharmacokinetics compared to the chlorophenyl group in the target compound .

Comparison :

- The target compound’s synthesis likely requires harsher conditions (reflux) compared to pyridyl-thiazole derivatives (room temperature), reflecting the stability challenges of incorporating sulfonyl groups .

- Quinazolinone derivatives achieve higher yields due to milder reaction conditions and efficient cyclization pathways.

Physicochemical Properties

Table 3: Spectral and Solubility Data

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, which is known for its diverse biological properties. The presence of both a chlorophenyl group and an ethylsulfonyl moiety enhances its pharmacological profile. Below is the structural representation of the compound:

- Chemical Formula : C16H16ClN3O2S

- Molecular Weight : 351.83 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for similar compounds range from 1.95 to 15.62 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5c | C. albicans | 3.92–4.01 | |

| 5b | A. niger | 4.01–4.23 | |

| Compound X | S. aureus | 7.81–15.62 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Studies have demonstrated that certain thiazole compounds can induce cytotoxic effects on cancer cell lines, with IC50 values indicating promising activity levels.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and inhibit key enzymes involved in cancer cell proliferation.

- Antimicrobial Mechanism : The thiazole ring contributes to disrupting the bacterial cell wall integrity, while the chlorophenyl group enhances lipophilicity, allowing better membrane penetration .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell cycle regulation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The compound exhibited a notable reduction in bacterial viability, with an MIC comparable to standard antibiotics like ciprofloxacin .

Study on Anticancer Effects

In another investigation focusing on the anticancer properties, the compound was tested against various cancer cell lines, including breast and lung cancer models. Results indicated significant cytotoxicity, with IC50 values suggesting that it could serve as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.